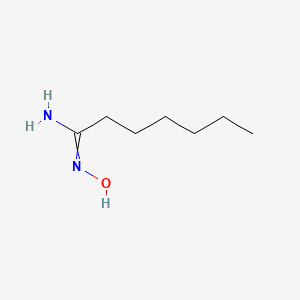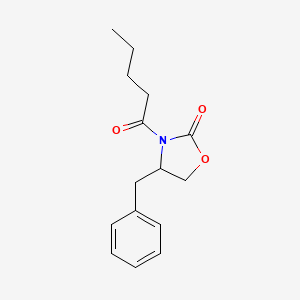
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is a compound that features a methoxy group, a pyrrolidine ring, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-nitrophenylamine with 2-pyrrolidin-1-ylethyl bromide under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of 2-hydroxy-4-(2-pyrrolidin-1-ylethyl)phenylamine.
Reduction: Formation of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)phenylamine from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and phenylamine structure allow it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-piperidin-1-ylethyl)phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Methoxy-4-(2-morpholin-1-ylethyl)phenylamine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is unique due to the presence of the pyrrolidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may result in different pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2O/c1-16-13-10-11(4-5-12(13)14)6-9-15-7-2-3-8-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChI Key |
WHZFWTQHRPWSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN2CCCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)





![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)

